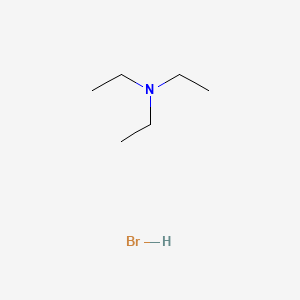
2-(1-Naphthyl)-2-oxoethylthiocyanat
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related naphthyl-based compounds involves various strategies, including green and efficient methods. For example, the synthesis of 2-aryl-4-thioxo-4H-naphtho[2,3-e][1,3]oxazine-5,10-dione from the condensation of ammonium thiocyanate and aroyl chlorides with 2-hydroxy-1,4-naphthoquinone demonstrates the use of mild reaction conditions, short reaction times, and nontoxic catalysts, highlighting the potential for synthesizing similar compounds like 2-(1-Naphthyl)-2-oxoethyl thiocyanate under environmentally friendly conditions (Balouchzehi & Hassanabadi, 2019).
Molecular Structure Analysis
The molecular structure of compounds related to 2-(1-Naphthyl)-2-oxoethyl thiocyanate can be complex, involving the formation of novel rings and frameworks. For instance, the reaction of 2,3-dihydro-2-thioxo-1H-naphth[2,3-d]imidazole-4,9-dione with dimethyl acetylenedicarboxylate leads to tetracyclic compounds, indicating the potential for intricate molecular architectures in compounds like 2-(1-Naphthyl)-2-oxoethyl thiocyanate (Nakamori, Saito, & Kasai, 1988).
Chemical Reactions and Properties
The chemical reactivity of naphthyl-based compounds can be influenced by the presence of various functional groups. For example, the palladium(II)-catalyzed oxidative dearomatization of free naphthols with alkyne units demonstrates the possibility of regioselective modifications, which could be applicable to the chemical manipulation of 2-(1-Naphthyl)-2-oxoethyl thiocyanate to yield novel derivatives with distinct properties (Gu et al., 2014).
Physical Properties Analysis
The physical properties of naphthyl-based compounds can vary widely depending on their molecular structure. For instance, the synthesis and structural analysis of 1-(1-naphthyl)dihydrouracil derivatives reveal insights into their conformations and potential physical properties, which can provide a basis for understanding the behavior of 2-(1-Naphthyl)-2-oxoethyl thiocyanate in different environments (Baltrushis et al., 1983).
Wissenschaftliche Forschungsanwendungen
Abwasserbehandlung
2-(1-Naphthyl)-2-oxoethylthiocyanat: spielt eine bedeutende Rolle bei der Behandlung von industriellem Abwasser, insbesondere bei der Entfernung toxischer Thiocyanat-Schadstoffe. Thiocyanat ist ein häufiges Nebenprodukt in Industrien wie Goldabbau, Textilindustrie und Kokerei, und sein Vorkommen in Abwasser stellt ein großes Umweltproblem dar . Die Verbindung kann verwendet werden, um den Abbau von Thiocyanat durch verschiedene chemische und biologische Prozesse zu erleichtern und so die Effizienz von Abwasserbehandlungsanlagen zu verbessern.
Pestizidentwicklung
Diese Verbindung ist auch an der Synthese von Pestiziden beteiligt. Sie dient als Vorstufe bei der Herstellung von Naphthyl-Acetamid-basierten Pestiziden, die als Pflanzenwachstumsregulatoren verwendet werden . Diese Pestizide spielen eine entscheidende Rolle bei der Steuerung des Pflanzenwachstums und der Erträge und tragen so zur landwirtschaftlichen Produktivität bei.
Organische Synthese
Im Bereich der organischen Chemie wird This compound bei der Synthese von Isothiocyanaten eingesetzt . Isothiocyanate sind wertvoll bei der Synthese verschiedener organischer Verbindungen, darunter Pharmazeutika und Agrochemikalien, aufgrund ihrer Reaktivität und Fähigkeit, stabile Kohlenstoff-Stickstoff-Bindungen zu bilden.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(2-naphthalen-1-yl-2-oxoethyl) thiocyanate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NOS/c14-9-16-8-13(15)12-7-3-5-10-4-1-2-6-11(10)12/h1-7H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXWSXLFEJJRUIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)CSC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[2,3-Bis(2-furanyl)-6-quinoxalinyl]-3-[4-(4-morpholinyl)phenyl]thiourea](/img/structure/B1225056.png)
![2-ethyl-N-phenyl-4-benzofuro[3,2-d]pyrimidinamine](/img/structure/B1225057.png)


![5,7-dimethyl-N-phenyl-2-pyrazolo[1,5-a]pyrimidinamine](/img/structure/B1225064.png)
![2-(1,3-Benzothiazol-2-yl)-4-[(4-fluorophenyl)thio]-5-methyl-3-pyrazolamine](/img/structure/B1225065.png)
![N-[4-(4-methoxyphenyl)-2-thiazolyl]-5-methyl-2-phenyl-4-oxazolecarboxamide](/img/structure/B1225069.png)
![N-[(cyclopentylamino)-oxomethyl]-2-[4-(2-hydroxyphenyl)-1-piperazinyl]acetamide](/img/structure/B1225070.png)




![Ethyl 7-(3-hydroxyphenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1225078.png)
